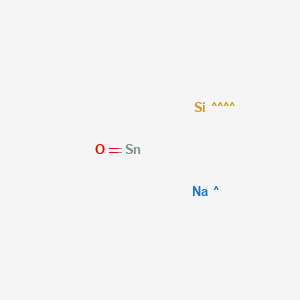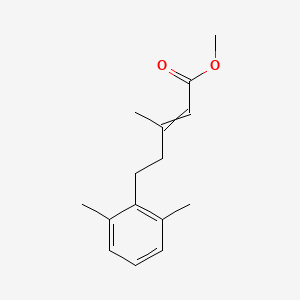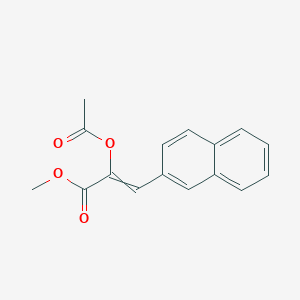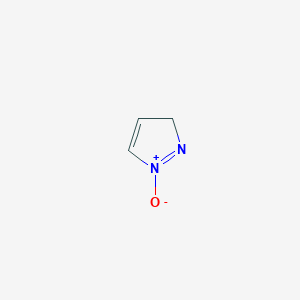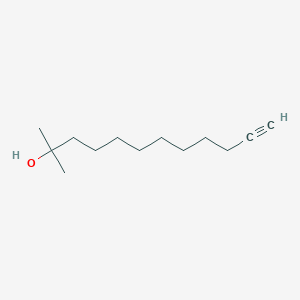![molecular formula C19H23Cl2N3 B14197135 1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine CAS No. 918480-96-3](/img/structure/B14197135.png)
1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a dichloropyridinyl group and a phenylpropyl group attached to a piperazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines.
Aza-Michael addition: This step includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using the above-mentioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichloropyridinyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce dechlorinated derivatives.
科学研究应用
1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of 1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
Trimetazidine: A piperazine derivative used as an anti-anginal drug.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: An antipsychotic drug with a piperazine moiety.
Quetiapine: An antipsychotic medication containing a piperazine ring.
Uniqueness
1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
918480-96-3 |
|---|---|
分子式 |
C19H23Cl2N3 |
分子量 |
364.3 g/mol |
IUPAC 名称 |
1-[(2,6-dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C19H23Cl2N3/c20-18-13-17(14-19(21)22-18)15-24-11-9-23(10-12-24)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,13-14H,4,7-12,15H2 |
InChI 键 |
DUHKUSDZJZDRAT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC(=NC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)

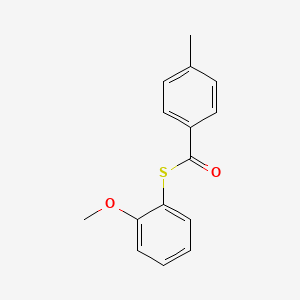
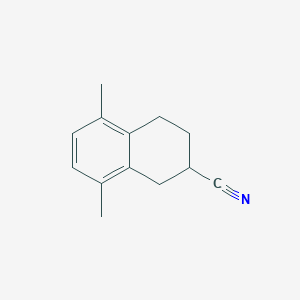
![Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B14197065.png)
![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)
